2-(4-bromophenyl)-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate
CAS No.: 322414-27-7
Cat. No.: VC14609530
Molecular Formula: C23H20BrN3O3
Molecular Weight: 466.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 322414-27-7 |
|---|---|
| Molecular Formula | C23H20BrN3O3 |
| Molecular Weight | 466.3 g/mol |
| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate |
| Standard InChI | InChI=1S/C23H20BrN3O3/c1-27(2)19-13-11-18(12-14-19)25-26-21-6-4-3-5-20(21)23(29)30-15-22(28)16-7-9-17(24)10-8-16/h3-14H,15H2,1-2H3 |
| Standard InChI Key | URVFWKHKPYIFBU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, [2-(4-bromophenyl)-2-oxoethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate, reflects its three primary structural components:
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A 2-(4-bromophenyl)-2-oxoethyl group, featuring a ketone-linked brominated aromatic ring.
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A 2-{(E)-[4-(dimethylamino)phenyl]diazenyl} substituent, comprising an azo bond () in the trans (E) configuration, connected to a dimethylamino-functionalized benzene ring.
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A benzoate ester backbone, facilitating esterification between the oxoethyl and diazenyl groups.
Molecular Data Table
| Property | Value |
|---|---|
| CAS No. | 322414-27-7 |
| Molecular Formula | |
| Molecular Weight | 466.3 g/mol |
| IUPAC Name | [2-(4-Bromophenyl)-2-oxoethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate |
| SMILES Notation | CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br |
| InChI Key | URVFWKHKPYIFBU-UHFFFAOYSA-N |
The E configuration of the azo bond is critical for maintaining planar geometry, which influences electronic properties and intermolecular interactions.
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, typically starting with readily available precursors:
Key Synthesis Steps
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Formation of the Azo Linkage:
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Coupling of 4-(dimethylamino)phenyl diazonium salt with 2-aminobenzoic acid derivatives under alkaline conditions.
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The reaction is conducted at 0–5°C to stabilize the diazonium intermediate and prevent premature decomposition.
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Esterification:
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The resulting azo-benzoic acid is reacted with 2-(4-bromophenyl)-2-oxoethanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the ester bond.
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Anhydrous conditions are maintained to avoid hydrolysis of the ester.
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Purification:
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Crude product is purified via column chromatography or recrystallization.
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Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization at 254 nm.
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Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azo Coupling | NaNO₂, HCl, 0–5°C, pH 8–9 | 65–70 |
| Esterification | DCC, DMAP, Dry DCM, RT | 75–80 |
| Purification | Silica Gel Chromatography (Hexane:EtOAc) | 85–90 |
Chemical Reactivity and Stability
The compound’s reactivity is governed by three functional groups:
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Azo Bond (): Prone to reduction (e.g., by ) or photochemical cleavage.
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Ester Group: Susceptible to hydrolysis under acidic or basic conditions.
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Dimethylamino Group: Participates in electrophilic substitution or quaternization reactions.
Stability Considerations
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Thermal Stability: Decomposes above 200°C, with exothermic degradation observed via differential scanning calorimetry (DSC).
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Light Sensitivity: The azo bond undergoes cis-trans isomerization under UV light, necessitating storage in amber glassware.
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Oxidative Degradation: Requires inert atmospheres (N₂ or Ar) during handling to prevent oxidation of the dimethylamino group.
| Activity | Analogous Compound | Mechanism |
|---|---|---|
| Antimicrobial | Azo-linked benzimidazoles | Disruption of microbial cell membranes |
| Anticancer | Azo-anthraquinones | Topoisomerase II inhibition |
| Anti-inflammatory | Azo-salicylates | COX-2 suppression |
Hypothetically, the bromophenyl and dimethylamino groups in this compound could enhance lipid solubility and target affinity, respectively, making it a candidate for drug development.
Spectroscopic Characterization
The compound’s structure is validated through advanced spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (d, 2H, Ar–H), δ 3.1 (s, 6H, N–CH₃), δ 5.4 (s, 2H, OCH₂CO) |
| IR (KBr) | 1720 cm⁻¹ (C=O ester), 1620 cm⁻¹ (N=N), 1580 cm⁻¹ (C-Br) |
| UV-Vis (MeOH) | λₘₐₓ = 480 nm (π→π* transition of azo group) |
| MS (ESI) | m/z 466.1 [M+H]⁺ |
The UV-Vis spectrum’s intense absorption at 480 nm suggests applications in dye chemistry or photodynamic therapy.
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